2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole
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Overview
Description
2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two butyl groups and two imidazole rings connected by an ethyl bridge. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the alkylation of imidazole with butyl halides under basic conditions to introduce the butyl groups. This is followed by the formation of the ethyl bridge through a nucleophilic substitution reaction using an appropriate ethylating agent . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced imidazole derivatives.
Scientific Research Applications
2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole involves its interaction with various molecular targets and pathways. The imidazole rings can coordinate with metal ions, influencing enzymatic activities and cellular processes. The compound can also interact with biological membranes, altering their permeability and affecting cellular functions. These interactions contribute to its antimicrobial, antifungal, and anti-inflammatory effects .
Comparison with Similar Compounds
2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole can be compared with other imidazole derivatives such as:
2-butyl-1H-imidazol-4-yl methanol: This compound has a hydroxymethyl group instead of the ethyl bridge, leading to different chemical and biological properties.
2-butyl-4-chloro-1H-imidazole:
1-butyl-1H-imidazole: A simpler structure with only one butyl group, used in various chemical reactions and applications.
The uniqueness of this compound lies in its dual imidazole rings and ethyl bridge, providing distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H26N4 |
---|---|
Molecular Weight |
274.40 g/mol |
IUPAC Name |
2-butyl-1-[2-(2-butylimidazol-1-yl)ethyl]imidazole |
InChI |
InChI=1S/C16H26N4/c1-3-5-7-15-17-9-11-19(15)13-14-20-12-10-18-16(20)8-6-4-2/h9-12H,3-8,13-14H2,1-2H3 |
InChI Key |
XXTNFFHBSNFWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=CN1CCN2C=CN=C2CCCC |
Origin of Product |
United States |
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